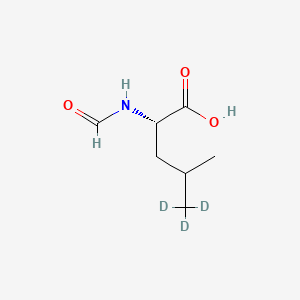

N-Formyl-L-leucine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i1D3/t5?,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-PIRDCUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-leucine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine. The incorporation of three deuterium (B1214612) atoms provides a stable, non-radioactive isotopic label, rendering it a valuable tool in analytical and research settings. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in mass spectrometry and as a potential tracer in metabolic studies. Detailed methodologies for relevant experimental procedures are provided, alongside a discussion of its potential role in the context of N-formylated peptide signaling pathways.

Core Properties and Data

This compound is primarily utilized in research applications that benefit from its increased mass due to isotopic labeling. Below is a summary of its key quantitative data, presented alongside its non-labeled counterpart for comparative purposes.

| Property | This compound | N-Formyl-L-leucine |

| Molecular Formula | C₇H₁₀D₃NO₃ | C₇H₁₃NO₃[1] |

| Molecular Weight | 162.20 g/mol | 159.19 g/mol [1] |

| CAS Number | 1356930-28-3[2] | 6113-61-7[1] |

| Appearance | White to Off-White Solid (presumed) | White to Off-White Solid[3] |

| Solubility | No data available | DMSO: 100 mg/mL (628.22 mM)[3] |

| Storage Conditions | Store at -20°C for long-term stability.[4] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month.[3] |

Synthesis and Purification: Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process involving the preparation of L-leucine-d3 followed by its formylation.

Step 1: Synthesis of L-leucine-d3

The synthesis of L-leucine selectively labeled with deuterium can be achieved through various methods, including enzymatic synthesis or chemical synthesis using deuterated precursors. One common approach involves the use of a deuterated starting material in a stereocontrolled reaction.

Step 2: N-Formylation of L-leucine-d3

This procedure is adapted from a general method for the N-formylation of peptides on a solid phase, which can be modified for a solution-phase reaction with the free amino acid.

Materials:

-

L-leucine-d3

-

Formic acid (≥95%)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve formic acid (1.2 equivalents) and DCC (1.1 equivalents) in anhydrous DCM.

-

Stir the mixture at 0°C for 30 minutes to pre-activate the formic acid.

-

In a separate flask, dissolve L-leucine-d3 (1.0 equivalent) in anhydrous DCM.

-

Slowly add the L-leucine-d3 solution to the activated formic acid mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it at 4°C to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Applications and Experimental Protocols

Use as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of endogenous N-Formyl-L-leucine in biological matrices due to its similar physicochemical properties and distinct mass.

Protocol for Quantification in Human Plasma:

Materials:

-

Human plasma sample

-

This compound (internal standard) stock solution (e.g., 1 mg/mL in methanol)

-

Acetonitrile (ACN) containing 0.1% formic acid (protein precipitation solvent)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL).

-

Add 400 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of Mobile Phase A.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable gradient elution.

-

Detect and quantify using multiple reaction monitoring (MRM) mode. The MRM transitions would be specific for the parent and fragment ions of both N-Formyl-L-leucine and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of N-Formyl-L-leucine in the sample using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

-

Caption: Workflow for the quantification of N-Formyl-L-leucine using this compound as an internal standard.

Potential Use in Metabolic Tracing

Stable isotope tracing is a powerful technique to study the metabolic fate of molecules in vivo or in vitro.[5][6] While no studies have been published specifically using this compound, it could be employed to investigate the metabolism of N-formylated amino acids.

Hypothetical Experimental Design for a Cell Culture Tracing Study:

-

Culture cells of interest (e.g., immune cells like neutrophils) in a standard medium.

-

Replace the medium with one containing a known concentration of this compound.

-

Incubate the cells for various time points.

-

At each time point, harvest the cells and the culture medium separately.

-

Extract metabolites from both the cell pellets and the medium.

-

Analyze the extracts by high-resolution mass spectrometry to identify and quantify this compound and any potential deuterated metabolites.

This approach could provide insights into the uptake, breakdown, and potential modification of N-Formyl-L-leucine by cells.

Relevance to Signaling Pathways

N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes and play a crucial role in the innate immune response to bacterial infections and tissue damage.[7][8] These peptides are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs).

The binding of N-formylated peptides to FPRs, particularly FPR1, on neutrophils triggers a cascade of intracellular signaling events.[9] This leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[9]

While N-Formyl-L-leucine itself is not a classical fMLP-like potent agonist, its structural similarity suggests it could potentially interact with FPRs, although likely with much lower affinity. The use of this compound in competitive binding assays or cellular signaling studies could help to elucidate any such interactions and their downstream consequences.

Caption: Simplified signaling pathway of N-formylated peptides via the FPR1 receptor.

Conclusion

This compound is a specialized chemical tool with significant potential in analytical chemistry and biomedical research. Its primary and most well-defined application is as an internal standard for the accurate quantification of its non-labeled counterpart by mass spectrometry. While its use as a metabolic tracer and a probe for signaling pathways is less established, the methodologies and concepts outlined in this guide provide a framework for its application in these areas. As the fields of metabolomics and proteomics continue to advance, the demand for high-purity, well-characterized stable isotope-labeled compounds like this compound is expected to grow.

References

- 1. N-Formyl-L-leucine - CAS - 6113-61-7 | Axios Research [axios-research.com]

- 2. clinivex.com [clinivex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-Formyl-L-leucine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-Formyl-L-leucine-d3. This deuterated analog of N-Formyl-L-leucine is a valuable tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based analyses.

Core Chemical Properties

This compound is a stable isotope-labeled form of N-Formyl-L-leucine, where three hydrogen atoms on the terminal methyl groups of the leucine (B10760876) side chain are replaced with deuterium. This labeling provides a distinct mass shift, making it readily distinguishable from its endogenous, non-labeled counterpart in mass spectrometric analyses.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | N-Formyl-S-leucine-d3, N-Formylleucine-d3 | [1] |

| CAS Number | 1356930-28-3 | [1][2] |

| Molecular Formula | C₇H₁₀D₃NO₃ | [1][3] |

| Molecular Weight | 162.20 g/mol | [3] |

| Appearance | White to off-white solid (inferred from non-deuterated form) | [4] |

| Isotopic Purity | Typically >98 atom % D | Vendor Specific |

Table 2: Physical and Chemical Properties (Data primarily for non-deuterated N-Formyl-L-leucine)

| Property | Value | Source |

| Melting Point | 141-144 °C | |

| Optical Rotation | -38.0 to -41.0 deg (c=1 in H₂O) | |

| Solubility | Soluble in DMSO (100 mg/mL) | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | [4] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the N-formylation of amino acids involves the use of formic acid in the presence of a coupling agent or by using a formylating agent. The synthesis of this compound can be adapted from established protocols for the formylation of amino acids. A plausible synthetic route starts with commercially available L-Leucine-d3.

Materials:

-

L-Leucine-d3

-

Formic acid (≥95%)

-

Acetic anhydride (B1165640)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Formylation Reaction: In a round-bottom flask, suspend L-Leucine-d3 (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add acetic anhydride (1.5-2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure.

-

Purification: The crude product can be purified by recrystallization. Dissolve the residue in a minimal amount of hot water or an appropriate solvent system (e.g., ethyl acetate/hexanes). Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum over anhydrous sodium sulfate.

-

Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The isotopic purity can be confirmed by mass spectrometry.

Analytical Methods

The analysis of this compound and its non-deuterated counterpart is typically performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is a typical mobile phase system.

-

Detection: Electrospray ionization (ESI) in either positive or negative ion mode can be used. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for N-Formyl-L-leucine (e.g., [M+H]⁺ at m/z 160.1) and this compound (e.g., [M+H]⁺ at m/z 163.1).

Method Validation:

Analytical methods for the quantification of N-Formyl-L-leucine should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[5][6]

Signaling Pathway and Biological Relevance

N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are known to be potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages.[7] These peptides are recognized by a class of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs).[8][9] The binding of an N-formylated peptide to FPR1 initiates a signaling cascade that leads to various cellular responses crucial for the innate immune response to bacterial infections and tissue damage.[7][10] While the direct signaling role of N-Formyl-L-leucine itself is not as extensively studied as that of fMLP, its structural similarity suggests it could potentially interact with FPRs.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

The binding of an N-formylated ligand to FPR1 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, leading to a cascade of intracellular events.

Caption: FPR1 Signaling Pathway

Experimental Workflow for Studying FPR1 Activation

A typical workflow to investigate the activation of FPR1 by this compound would involve cell-based assays using cells expressing FPR1, such as neutrophils or engineered cell lines.

Caption: Experimental Workflow for FPR1 Activation

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further validation and optimization of experimental conditions are recommended.

References

- 1. clinivex.com [clinivex.com]

- 2. This compound | CAS 1356930-28-3 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

- 6. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

Synthesis and Purification of N-Formyl-L-leucine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Formyl-L-leucine-d3, a deuterated derivative of the N-formylated essential amino acid L-leucine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, drug metabolism and pharmacokinetics (DMPK), and as an internal standard in mass spectrometry-based bioanalysis.

Synthesis of this compound

The synthesis of this compound is achieved through the formylation of the commercially available L-leucine-d3. A common and effective method for this transformation is the use of a mixture of formic acid and acetic anhydride (B1165640), which generates the reactive formylating agent, acetic formic anhydride, in situ.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

L-leucine-d3

-

Formic acid (≥95%)

-

Acetic anhydride (≥98%)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a clean, dry round-bottom flask, suspend L-leucine-d3 (1.0 eq) in formic acid (approximately 3-5 mL per gram of L-leucine-d3).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (1.5 - 2.0 eq) dropwise to the cooled suspension. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess formic acid and acetic anhydride are removed under reduced pressure using a rotary evaporator.

-

The resulting residue is then subjected to a work-up procedure. This typically involves partitioning the residue between ethyl acetate and water. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield the crude this compound.

Purification of this compound

The crude product is purified by recrystallization to obtain this compound of high purity. A mixture of ethanol and water is a commonly used solvent system for the recrystallization of N-acyl amino acids.

Experimental Protocol

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Ice bath

-

Filtration apparatus

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a pre-mixed ethanol/water solution (e.g., in a 2:3 or 1:1 volume ratio) to the flask.[1]

-

Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more of the solvent mixture dropwise to achieve complete dissolution.

-

Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

-

Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Once crystals begin to form, place the flask in an ice bath to maximize the yield of the purified product.

-

Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified this compound in a desiccator under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Expected Value |

| Synthesis | |

| Starting Material | L-leucine-d3 |

| Molecular Weight ( g/mol ) | 134.21 |

| Product | This compound |

| Molecular Weight ( g/mol ) | 162.20 |

| Theoretical Yield (%) | ~100 |

| Typical Crude Yield (%) | 85 - 95 |

| Purification | |

| Method | Recrystallization |

| Solvent System | Ethanol/Water |

| Typical Purity after Recrystallization (%) | >98 |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known spectral data of N-Formyl-L-leucine and assume that the deuterium (B1214612) at the d3 position will lead to the disappearance of the corresponding proton signal and a slight upfield shift in the adjacent carbon signal in the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity |

| H-α | 4.4 - 4.6 | dd |

| H-β | 1.6 - 1.8 | m |

| H-γ | 1.4 - 1.6 | m |

| δ-CH₃ (d3) | Signal absent | - |

| Formyl-H | 8.1 - 8.3 | s |

| Carboxyl-H | 12.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Predicted Chemical Shift (δ) |

| C=O (Carboxyl) | 175 - 177 |

| C=O (Formyl) | 162 - 164 |

| C-α | 50 - 52 |

| C-β | 40 - 42 |

| C-γ | 24 - 26 |

| δ-CH₃ (d3) | 21 - 23 (may be broadened or show a triplet in 2H-decoupled spectrum) |

Predicted Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₁₀D₃NO₃ |

| Molecular Weight | 162.20 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ ion | m/z 163.1 |

| Expected [M-H]⁻ ion | m/z 161.1 |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to N-Formyl-L-leucine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-leucine-d3 (CAS Number: 1356930-28-3) is a deuterated, stable isotope-labeled derivative of N-Formyl-L-leucine. This technical guide provides an in-depth overview of its chemical properties, probable synthesis, and primary application as an internal standard in mass spectrometry-based quantitative analysis. Furthermore, this document explores the potential biological relevance of N-Formyl-L-leucine in the context of the well-established L-leucine-mediated mTOR signaling pathway, a critical regulator of protein synthesis and cell growth. Detailed experimental protocols for its use in stable isotope dilution assays and information on related analytical methods are also presented.

Introduction

This compound is a specialized chemical compound primarily utilized in advanced analytical techniques, particularly in pharmacokinetic and metabolic studies. As a stable isotope-labeled analog of N-Formyl-L-leucine, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-deuterated counterpart in complex biological matrices.

While the primary application of this compound is analytical, the biological significance of N-formylated amino acids and the role of L-leucine in cellular signaling pathways warrant a discussion of its potential bioactivity. L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. The structural similarity of N-Formyl-L-leucine to L-leucine suggests a potential for interaction with these signaling cascades.

Chemical and Physical Properties

The fundamental properties of this compound and its non-deuterated analog are summarized in the table below.

| Property | This compound | N-Formyl-L-leucine |

| CAS Number | 1356930-28-3 | 6113-61-7 |

| Molecular Formula | C₇H₁₀D₃NO₃ | C₇H₁₃NO₃ |

| Molecular Weight | 162.20 g/mol | 159.19 g/mol |

| IUPAC Name | (2S)-2-formamido-4-methylpentanoic-d3 acid | (2S)-2-formamido-4-methylpentanoic acid |

| Appearance | White to off-white solid | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and Methanol | Soluble in water, DMSO |

Synthesis

A likely two-step synthesis process is outlined below:

Step 1: Deuteration of L-leucine. L-leucine can be deuterated at the methyl groups of the isobutyl side chain using various methods, such as acid- or base-catalyzed exchange with deuterium oxide (D₂O) or through catalytic hydrogenation with deuterium gas in the presence of a palladium catalyst.

Step 2: N-formylation. The resulting L-leucine-d3 can then be N-formylated. A common method for N-formylation of amino acids involves reacting the amino acid with a mixture of formic acid and acetic anhydride. The reaction is typically carried out at a controlled temperature to prevent side reactions. The final product, this compound, would then be purified using techniques such as recrystallization or chromatography.

Application in Quantitative Analysis

The primary and most critical application of this compound is as an internal standard in stable isotope dilution (SID) analysis coupled with LC-MS/MS. This technique is the gold standard for quantitative analysis in complex matrices due to its high accuracy and precision.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS

The following protocol outlines a general procedure for the quantification of N-Formyl-L-leucine in a biological sample, such as plasma, using this compound as an internal standard.

Materials and Reagents:

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

This compound (internal standard)

-

N-Formyl-L-leucine (analytical standard for calibration curve)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions: Prepare a series of calibration standards of N-Formyl-L-leucine at known concentrations in a surrogate matrix. Prepare a stock solution of this compound at a fixed concentration.

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample, add a known amount of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.

-

The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both N-Formyl-L-leucine and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify the concentration of N-Formyl-L-leucine in the biological samples by interpolating their peak area ratios from the calibration curve.

-

Biological Context: The mTOR Signaling Pathway

While this compound is primarily an analytical tool, its structural similarity to L-leucine, a key regulator of the mTOR signaling pathway, suggests potential biological activity. N-formylation is a modification that can alter the biological properties of peptides and amino acids. For instance, N-formylmethionine is a potent chemoattractant for neutrophils.[1]

L-leucine directly activates mTOR complex 1 (mTORC1), a master regulator of protein synthesis, cell growth, and proliferation.[2][3] This activation is crucial for muscle growth and other anabolic processes.

Given that some leucine derivatives, such as N-acetylleucine amide, have been shown to inhibit mTOR signaling, it is plausible that N-Formyl-L-leucine could act as a competitive inhibitor or modulator of L-leucine's effect on mTORC1.[4] This would have significant implications in research areas where mTOR signaling is a therapeutic target, such as in cancer and metabolic diseases. Further research is required to elucidate the precise biological role of N-Formyl-L-leucine.

Conclusion

This compound is a valuable tool for researchers in the fields of pharmacology, toxicology, and metabolomics. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of N-Formyl-L-leucine in biological systems. While its own biological activity is yet to be fully characterized, its structural relationship to L-leucine and other bioactive N-formylated molecules suggests a potential role in modulating key cellular signaling pathways such as the mTOR pathway. This technical guide provides a foundational understanding of this compound, its synthesis, and its application in modern analytical and biomedical research.

References

- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of N-Formyl-L-leucine-d3

This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Formyl-L-leucine-d3, a deuterated derivative of N-Formyl-L-leucine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Physical and Chemical Characteristics

This compound is a stable isotope-labeled analog of N-Formyl-L-leucine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies. The physical and chemical properties of this compound are summarized below, with data for the non-deuterated form provided for comparison.

Table 1: Physical and Chemical Properties of this compound and N-Formyl-L-leucine

| Property | This compound | N-Formyl-L-leucine |

| Molecular Formula | C₇H₁₀D₃NO₃ | C₇H₁₃NO₃ |

| Molecular Weight | 162.20 g/mol | 159.18 g/mol |

| CAS Number | 1356930-28-3 | 6113-61-7 |

| Appearance | White to off-white solid/powder | White to almost white powder/crystal |

| Melting Point | Not available | 141.0 to 144.0 °C |

| Optical Rotation | Not available | -38.0 to -41.0° (c=1, H₂O) |

| Storage Conditions | Store at room temperature, protected from light and moisture. For long-term stability, cold storage (2-8°C or -20°C) is recommended. | Store at room temperature or refrigerated. |

Table 2: Computed Physicochemical Properties of N-Formyl-L-leucine

| Property | Value |

| Topological Polar Surface Area | 66.4 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 159.08954328 Da |

Experimental Protocols

General Synthesis of this compound

A precise, publicly available synthesis protocol for this compound is not readily found. However, it can be synthesized by the formylation of L-leucine-d3. The following is a general and representative protocol for the N-formylation of an amino acid.

Objective: To synthesize this compound from L-leucine-d3.

Materials:

-

L-leucine-d3

-

Formic acid (≥95%)

-

Acetic anhydride (B1165640)

-

Anhydrous diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve L-leucine-d3 in formic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess formic acid and acetic anhydride under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield this compound.

-

Dry the final product under vacuum.

Quantitative Analysis using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of N-Formyl-L-leucine in biological samples by LC-MS/MS.

Objective: To quantify the concentration of N-Formyl-L-leucine in a plasma sample.

Workflow:

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Procedure:

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of N-Formyl-L-leucine into a blank matrix (e.g., charcoal-stripped plasma).

-

Sample Preparation:

-

To a known volume of the biological sample and each calibration standard, add a fixed amount of this compound solution (the internal standard).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an LC-MS/MS system.

-

Develop a chromatographic method to separate N-Formyl-L-leucine from other matrix components.

-

Use Multiple Reaction Monitoring (MRM) mode for detection. Set up MRM transitions for both N-Formyl-L-leucine and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of N-Formyl-L-leucine in the biological samples by interpolating their peak area ratios on the calibration curve.

-

Biological Context: The mTOR Signaling Pathway

N-Formyl-L-leucine, and more broadly the amino acid L-leucine, is a critical regulator of cellular growth and protein synthesis through its activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. The mTOR complex 1 (mTORC1) is a key cellular sensor of amino acid availability.

Caption: The mTORC1 signaling pathway is activated by leucine and insulin.

Leucyl-tRNA synthetase (LRS) has been identified as a key sensor of intracellular leucine concentrations. When leucine levels are high, LRS interacts with the Rag GTPases, promoting the localization of mTORC1 to the lysosomal surface, where it is activated by Rheb. Concurrently, growth factors like insulin activate the PI3K-Akt pathway, which inhibits the TSC1/TSC2 complex, a negative regulator of Rheb. The convergence of these two pathways leads to robust mTORC1 activation, which then phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis and cell growth.

An In-depth Technical Guide to N-Formyl-L-leucine-d3

This technical guide provides comprehensive information on the molecular properties, synthesis, and biological context of N-Formyl-L-leucine-d3. It is intended for researchers, scientists, and professionals in the field of drug development and proteomics.

Molecular Properties

This compound is a deuterated form of N-Formyl-L-leucine, a derivative of the essential amino acid L-leucine. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool in various analytical techniques, particularly in mass spectrometry-based proteomics and metabolomics, where it can be used as an internal standard for accurate quantification.[1] Below is a summary of the key molecular properties for both the deuterated and non-deuterated forms.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₁₀D₃NO₃ | 162.20 | 1356930-28-3 |

| N-Formyl-L-leucine | C₇H₁₃NO₃ | 159.18 | 6113-61-7 |

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general methodology can be derived from standard organic chemistry procedures for the N-formylation of amino acids. Similarly, the application of N-formyl peptides in biological assays is well-established, particularly in studying chemotaxis.

Representative Synthesis of N-Formyl-L-leucine

The following is a representative protocol for the N-formylation of L-leucine. To synthesize this compound, one would start with the appropriately deuterated L-leucine.

Objective: To synthesize N-Formyl-L-leucine by the formylation of L-leucine using formic acid and acetic anhydride (B1165640).

Materials:

-

L-leucine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Solvent (e.g., ethyl acetate)

-

Water (deionized)

-

Sodium bicarbonate (or other suitable base)

-

Hydrochloric acid (for acidification)

-

Magnesium sulfate (B86663) (or other drying agent)

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, suspend L-leucine in a suitable solvent.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the suspension with continuous stirring.

-

Subsequently, add formic acid dropwise to the reaction mixture, maintaining the temperature below a specified point (e.g., 35°C) to control the reaction rate.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours (e.g., 48-60 hours) until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve quenching with water and neutralization with a base like sodium bicarbonate.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the N-formyl-L-leucine product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield the final, pure N-Formyl-L-leucine.

Application: Neutrophil Chemotaxis Assay

N-formyl peptides are potent chemoattractants for neutrophils.[2] The following is a representative protocol for a transwell chemotaxis assay using an N-formyl peptide like N-Formyl-L-leucine to assess neutrophil migration.

Objective: To measure the chemotactic response of isolated human neutrophils to a gradient of N-Formyl-L-leucine.

Materials:

-

Isolated human neutrophils

-

N-Formyl-L-leucine (or other N-formyl peptide like fMLP)

-

Chemotaxis medium (e.g., RPMI with 0.5% BSA)

-

Transwell inserts (with a pore size suitable for neutrophils, e.g., 3-5 µm)

-

24-well plate

-

Calcein-AM (or other fluorescent dye for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from whole blood using a standard method such as density gradient centrifugation. Resuspend the purified neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL. If fluorescence-based detection is used, label the cells with Calcein-AM according to the manufacturer's protocol.

-

Assay Setup:

-

In the lower wells of a 24-well plate, add the chemotaxis medium containing different concentrations of N-Formyl-L-leucine (e.g., ranging from 1 nM to 1 µM). Include a negative control with medium only and a positive control with a known potent chemoattractant.

-

Place the transwell inserts into the wells.

-

Add the neutrophil cell suspension to the upper chamber of each transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

-

Quantification of Migration:

-

After incubation, carefully remove the transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. If the cells are fluorescently labeled, this can be done by measuring the fluorescence in the bottom well using a plate reader.

-

Alternatively, the cells on the bottom of the insert membrane can be fixed, stained, and counted under a microscope.

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the negative control. Plot the chemotactic response as a function of the N-Formyl-L-leucine concentration.

Signaling Pathway

N-formyl peptides, including N-Formyl-L-leucine, exert their biological effects by binding to N-formyl peptide receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs).[3][4] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.[3] Upon ligand binding, these receptors activate intracellular signaling cascades that lead to various cellular responses, primarily related to inflammation and the innate immune response, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[4][5]

The binding of an N-formyl peptide to FPR1 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[6] Both subunits then activate downstream effector molecules, including phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and mitogen-activated protein kinases (MAPK), leading to the cellular responses mentioned above.[6]

Caption: FPR1 signaling pathway initiated by N-Formyl-L-leucine.

References

- 1. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 2. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Formyl-L-leucine-d3 for Researchers and Drug Development Professionals

An Essential Tool for Precise Quantification in Proteomics and Drug Discovery

N-Formyl-L-leucine-d3 is a deuterated analog of N-Formyl-L-leucine, a molecule of significant interest in immunological and cancer research due to its interaction with N-formyl peptide receptors (FPRs). This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of commercially available this compound, its physicochemical properties, and its application in research and drug development.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer this compound for research purposes. While specific product details may vary between batches and suppliers, the following table summarizes typical quantitative data. Researchers are advised to always consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.[1][2]

| Parameter | Typical Specification | Supplier Examples |

| Chemical Formula | C₇H₁₀D₃NO₃ | Santa Cruz Biotechnology, LGC Standards, Clinivex, Toronto Research Chemicals |

| Molecular Weight | ~162.2 g/mol | Santa Cruz Biotechnology, LGC Standards, Clinivex, Toronto Research Chemicals |

| CAS Number | 1356930-28-3 | Santa Cruz Biotechnology, LGC Standards, Clinivex |

| Purity (by HPLC/NMR) | ≥98% | Information derived from related product CoAs[1] |

| Isotopic Enrichment (d3) | ≥99 atom % D | Information derived from related product CoAs[1] |

| Appearance | White to off-white solid | Information derived from related product CoAs[1] |

| Storage Conditions | -20°C, protect from light and moisture | Clinivex[1] |

Physicochemical Properties and Characterization

This compound is structurally identical to its endogenous counterpart, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms on the leucine (B10760876) side chain. This mass shift of +3 Da allows for its clear differentiation in mass spectrometry without significantly altering its chemical and physical behavior.

Key Physicochemical Data:

| Property | Value |

| Monoisotopic Mass | 162.1077 Da |

| Solubility | Soluble in DMSO and Methanol (B129727) |

| Stability | Stable under recommended storage conditions |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting for variability in sample preparation, injection volume, and ionization efficiency, thereby ensuring accurate and precise quantification of N-Formyl-L-leucine in biological samples.

Experimental Workflow: Quantification of N-Formyl-L-leucine in Biological Samples using LC-MS/MS

The following diagram outlines a typical workflow for the quantification of N-Formyl-L-leucine using its deuterated analog as an internal standard.

Detailed Experimental Protocol: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general guideline for the extraction of N-Formyl-L-leucine from a biological matrix. Optimization may be required for specific sample types and instrumentation.

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, cell culture supernatant) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold methanol (or another suitable organic solvent) to precipitate proteins.

-

Vortexing and Incubation: Vortex the samples vigorously for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates.

-

Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Role in Signaling Pathways: N-Formyl Peptide Receptors

N-formyl peptides, including N-Formyl-L-leucine, are recognized by a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[3][4][5] These receptors are primarily expressed on immune cells, such as neutrophils and monocytes, and play a crucial role in the innate immune response to bacterial infections and tissue damage.[5] The binding of N-formyl peptides to FPRs initiates a cascade of intracellular signaling events.

The following diagram illustrates a simplified signaling pathway initiated by the activation of FPR1, the most studied member of the FPR family.[5]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals studying the roles of N-formyl peptides in health and disease. Its use as an internal standard enables the reliable and accurate quantification of endogenous N-Formyl-L-leucine, facilitating a deeper understanding of its biological functions and its potential as a therapeutic target. The information and protocols provided in this guide serve as a valuable resource for the effective application of this critical research chemical.

References

- 1. clinivex.com [clinivex.com]

- 2. [Formyl Leucine (25 mg) (N-Formyl-L-leucine)] - CAS [6113-61-7] [store.usp.org]

- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Isotopic Purity of N-Formyl-L-leucine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of N-Formyl-L-leucine-d3, a deuterated derivative of N-Formyl-L-leucine. This document outlines the expected isotopic purity based on commercially available analogous compounds, details the standard analytical methodologies for its determination, and places the parent compound in a relevant biological context.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for this compound detailing its isotopic purity was not publicly available at the time of this report, an analysis of commercially available, closely related deuterated leucine (B10760876) derivatives provides a strong basis for estimating its expected purity. Suppliers of stable isotope-labeled compounds consistently offer high levels of deuterium (B1214612) enrichment.

The following table summarizes the isotopic purity of analogous deuterated leucine compounds, which suggests that this compound can be expected to have a similar high level of isotopic enrichment.

| Compound | Supplier | Isotopic Purity/Enrichment |

| L-Leucine-5,5,5-d3 | Sigma-Aldrich | 99 atom % D |

| L-Leucine-d3-N-FMOC (methyl-d3) | CDN Isotopes | 99 atom % D[1] |

| L-Leucine (5,5,5-D₃, 99%) | Cambridge Isotope Laboratories | 99%[2] |

| L-Leucine-d10 | Cayman Chemical | ≥99% deuterated forms[3] |

Note: "atom % D" refers to the percentage of deuterium at a specific labeled position within the molecule.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Protocol

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for distinguishing between deuterated and non-deuterated isotopologues.

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the deuterated (d3) species compared to the non-deuterated (d0) and partially deuterated (d1, d2) species.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

-

Prepare a corresponding solution of non-deuterated N-Formyl-L-leucine as a reference standard.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of both the deuterated and non-deuterated forms of N-Formyl-L-leucine.

-

The expected monoisotopic mass for C7H13NO3 (non-deuterated) is approximately 159.09 g/mol , and for C7H10D3NO3 (d3) is approximately 162.11 g/mol .

-

-

Data Analysis:

-

Identify the ion peaks corresponding to the M+H+ adducts of the d0, d1, d2, and d3 isotopologues.

-

Calculate the relative abundance of each isotopologue from the integrated peak areas.

-

The isotopic enrichment is calculated as: Isotopic Enrichment (%) = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful non-destructive technique for determining the location and extent of deuteration.

Objective: To confirm the positions of deuterium incorporation and quantify the level of deuteration in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for both ¹H and ²H nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the positions expected for the deuterated protons will indicate successful labeling.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions will confirm the location of the deuterium atoms.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule or the internal standard.

-

The percentage of deuteration can be calculated from this ratio.

-

The ²H NMR spectrum provides qualitative confirmation of the labeling positions.

-

Biological Context and Signaling Pathway

N-Formyl-L-leucine belongs to a class of molecules known as N-formylated peptides. These peptides are potent signaling molecules in the innate immune system. In prokaryotes, proteins are initiated with N-formylmethionine. Consequently, N-formylated peptides are released by bacteria and are also present in mitochondria, which have prokaryotic origins. These molecules act as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).

The primary receptors for N-formylated peptides in mammals are the Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages. The binding of an N-formylated peptide like N-formylmethionyl-leucyl-phenylalanine (fMLP), a well-studied analog, to its receptor (primarily FPR1) initiates a signaling cascade that leads to a variety of cellular responses critical for the inflammatory response.

N-Formylated Peptide Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by the binding of an N-formylated peptide to FPR1.

Caption: N-Formylated Peptide Signaling via FPR1.

Experimental Workflow for Isotopic Purity Determination

The logical flow for assessing the isotopic purity of this compound is outlined in the diagram below.

Caption: Experimental Workflow for Isotopic Purity.

References

N-Formyl-L-leucine-d3 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N-Formyl-L-leucine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to furnish researchers, scientists, and professionals in drug development with the necessary information for the proper handling, storage, and analysis of this isotopically labeled compound. The information presented herein is a synthesis of data from publicly available sources and scientific literature on related compounds.

Overview of this compound

This compound is a deuterated analog of N-Formyl-L-leucine, an intermediate in the synthesis of various pharmaceutical compounds. The incorporation of deuterium (B1214612) isotopes can be advantageous for metabolic studies and as an internal standard in mass spectrometry-based bioanalysis due to the kinetic isotope effect, which can slow down metabolic processes. Understanding the stability of this molecule is paramount to ensure its integrity and the accuracy of experimental results.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms, based on data for the non-deuterated analog and general guidelines for deuterated compounds.

| Form | Storage Temperature | Duration | Atmosphere | Container | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage | Tightly sealed, light-resistant container | Protect from moisture and light.[1] |

| Solution in DMSO | -80°C | Up to 6 months | Tightly sealed vials | Avoid repeated freeze-thaw cycles.[1] | |

| Solution in DMSO | -20°C | Up to 1 month | Tightly sealed vials | For short-term use.[1] | |

| General Guideline | Room Temperature | Short-term | Tightly closed containers | Protected from light and moisture.[1] |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the N-formyl group. A secondary, less likely pathway under normal conditions is deuterium exchange.

Hydrolysis of the N-Formyl Group

The amide bond of the N-formyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, and at elevated temperatures. This reaction would yield L-leucine-d3 and formic acid. The stability of the related compound aspartame, which also contains an amide linkage, is highly pH-dependent, with a much shorter half-life at neutral pH compared to acidic pH.[2]

Deuterium Exchange

While the carbon-deuterium bond is generally more stable than the carbon-hydrogen bond, exchange of deuterium for hydrogen is a theoretical possibility, especially at the α-carbon position under strongly basic conditions. However, for typical storage and handling, this is not considered a major stability concern.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a formal stability study is recommended. The following protocol outlines a general approach.

Objective

To determine the degradation kinetics of this compound under various storage conditions and identify the primary degradation products.

Materials

-

This compound (of known purity)

-

HPLC grade solvents (e.g., acetonitrile (B52724), water, methanol)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

High-purity water

-

Analytical standards of potential degradants (e.g., L-leucine-d3)

Equipment

-

High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometric (MS) detector

-

Environmental chambers or incubators for controlled temperature and humidity

-

Calibrated analytical balance

-

pH meter

Experimental Workflow

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS for selective detection and identification of the parent compound and its degradation products.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.

Summary and Recommendations

This compound is expected to be a stable compound when stored under appropriate conditions. The primary stability concern is the hydrolysis of the N-formyl group. To ensure the integrity of the compound, it is recommended to:

-

Store the solid material at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere for long-term storage.

-

For solutions, store at -80°C for long-term use and at -20°C for short-term use. Minimize freeze-thaw cycles.

-

Avoid exposure to high temperatures, extreme pH conditions, and moisture.

-

When using in quantitative applications, it is advisable to verify the purity of the material, especially if it has been stored for an extended period.

For critical applications, conducting a formal stability study using a validated analytical method is the most reliable way to determine the shelf-life of this compound under specific storage and experimental conditions.

References

Solubility Profile of N-Formyl-L-leucine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Formyl-L-leucine-d3. Due to the limited availability of direct solubility data for the deuterated form, this document utilizes data for the non-deuterated analogue, N-Formyl-L-leucine, as a close proxy. This substitution is generally considered acceptable for solubility purposes as the isotopic labeling is unlikely to significantly alter the physicochemical properties in this context.

Quantitative Solubility Data

The solubility of N-Formyl-L-leucine has been determined in various common laboratory solvents. The data presented below has been compiled from multiple sources to provide a comparative overview.

| Solvent | Solubility (mg/mL) | Molarity (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 0.628 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended.[1][2][3] |

| Water | 29.45 | 0.185 | Temperature not specified.[4] Also reported to be soluble in hot water. |

| Ethanol | ~30 | ~0.188 | Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5] |

| Methanol | Not explicitly found | - | - |

| N,N-Dimethylformamide (DMF) | ~30 | ~0.188 | Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5] |

Note on Deuterated Form: The solubility of this compound is expected to be highly comparable to that of N-Formyl-L-leucine. The three deuterium (B1214612) atoms add minimally to the molecular weight and are not anticipated to significantly affect the intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure for verifying the solubility of this compound in various solvents.[6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, DMF) of high purity

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6] The exact time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: After the incubation period, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet the remaining undissolved solid.[6]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[6]

-

Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental sample by interpolating its signal on the calibration curve.

-

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and the solubility of a moderately hydrophobic compound like N-Formyl-L-leucine.

References

An In-depth Technical Guide to the Safety Data of N-Formyl-L-leucine-d3

This guide provides a comprehensive overview of the safety data for N-Formyl-L-leucine-d3, compiled for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, this document leverages data from the non-deuterated parent compound, N-Formyl-L-leucine, a standard practice for isotopically labeled compounds.

Chemical and Physical Properties

This compound is a deuterated derivative of N-Formyl-L-leucine. The primary physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H10D3NO3 | Calculated |

| Molecular Weight | 162.20 g/mol | Calculated |

| CAS Number | 1356930-28-3 | [1] |

| Appearance | White to almost white powder or crystals | [2][3] |

| Melting Point | 137-145 °C | [2] |

| Optical Rotation | -32° to -40° (c=1 in water) | [2] |

| Solubility | Soluble in water | [4] |

Hazard Identification and Classification

Based on available data for N-Formyl-L-leucine, the compound is generally not classified as a hazardous substance according to GHS criteria.[5][6] However, some suppliers indicate potential hazards.

| Hazard Statement | GHS Classification | Source |

| Causes serious eye irritation | Eye Irrit. 2 (H319) | [5][7] |

| Harmful to aquatic life with long lasting effects | Aquatic Chronic 3 (H412) | [5][7] |

Signal Word: Warning[5]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[5]

-

P273: Avoid release to the environment.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

First-Aid Measures

Standard first-aid measures should be followed in case of exposure.

| Exposure Route | First-Aid Measure | Source |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a doctor. | [9] |

Handling and Storage

Proper laboratory practices should be employed when handling this compound.

| Aspect | Recommendation | Source |

| Handling | Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. | [9][10] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage at -20°C for long-term stability. | [1][11] |

| Incompatible Materials | Strong oxidizing agents. | [10] |

Toxicological Information

Detailed toxicological studies for this compound are not available. The information below is based on the parent compound and general principles of toxicology.

| Toxicological Endpoint | Data | Source |

| Acute Toxicity | Not classified as acutely toxic. | [4] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | [4][12] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | [5][7] |

| Respiratory or Skin Sensitization | No sensitizing effects known. | [12] |

| Germ Cell Mutagenicity | Not classified. | [4] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, or NTP. | [6][9] |

| Reproductive Toxicity | Not classified. | [4] |

Experimental Protocols

While specific experimental safety data for this compound is not publicly available, this section outlines the standard methodologies that would be employed to assess the key potential hazards identified.

Protocol 1: In Vitro Eye Irritation Test (Bovine Corneal Opacity and Permeability - BCOP)

This protocol is based on the OECD Guideline 437 for determining the eye irritation potential of a test chemical.

-

Objective: To assess the potential of this compound to cause serious eye damage.

-

Test System: Bovine corneas obtained from freshly slaughtered cattle.

-

Procedure:

-

Corneas are mounted in a specialized holder.

-

The test substance (this compound) is applied to the epithelial surface of the cornea.

-

After a defined exposure period, the substance is washed off.

-

Corneal opacity is measured using an opacitometer.

-

Corneal permeability is determined by measuring the amount of fluorescein (B123965) dye that passes through the cornea.

-

-

Data Analysis: The in vitro irritancy score is calculated based on the opacity and permeability measurements. This score is then used to classify the substance's eye irritation potential.

Protocol 2: Acute Toxicity Test for Aquatic Invertebrates (Daphnia magna)

This protocol follows the OECD Guideline 202 for assessing the acute immobilization of Daphnia magna.

-

Objective: To determine the acute toxicity of this compound to an aquatic invertebrate species.

-

Test Organism: Daphnia magna.

-

Procedure:

-

Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in water.

-

The exposure is carried out for a period of 48 hours.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated. This value is used to classify the substance's acute aquatic toxicity.

Visualizations

Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical compound like this compound.

Caption: A generalized workflow for the safety assessment of a chemical substance.

Logical Relationship for Hazard Identification and Risk Assessment

This diagram shows the logical progression from data collection to risk assessment.

Caption: The relationship between data collection, hazard identification, and risk assessment.

References

- 1. clinivex.com [clinivex.com]

- 2. H33564.03 [thermofisher.com]

- 3. N-Formyl-L-leucine 6113-61-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. carlroth.com [carlroth.com]